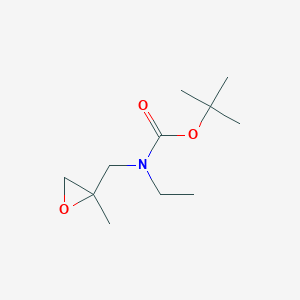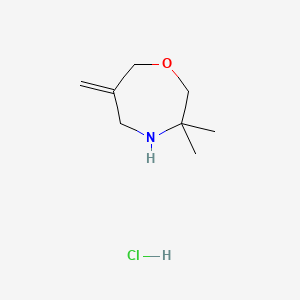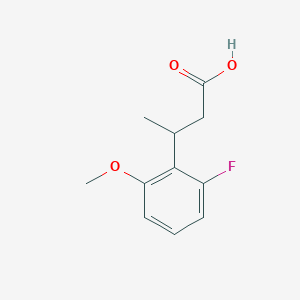
Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate can be achieved through various methods. One common approach involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid. This reaction produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an alkoxide or an amine to form the carbamate .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of carbon dioxide and amines. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates in the presence of cesium carbonate and TBAI. This method offers mild reaction conditions and short reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include cesium carbonate, TBAI, and various amines. The reactions typically occur under mild conditions, making them suitable for various applications .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with an alkoxide or an amine can produce different carbamate derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a carbamoylating agent, modifying proteins and other biomolecules through the formation of carbamate esters. This modification can alter the function and activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl methyl(2-oxoethyl)carbamate
- Tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate
- Tert-butyl-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methyl carbamate
Uniqueness
Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate is unique due to its specific molecular structure, which provides a distinct blend of reactivity and stability. This makes it particularly valuable for applications requiring precise control over chemical reactions and modifications .
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl N-ethyl-N-[(2-methyloxiran-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-6-12(7-11(5)8-14-11)9(13)15-10(2,3)4/h6-8H2,1-5H3 |
Clave InChI |
WOLODJBSPPDNHD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1(CO1)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)



![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)

